Potassium tetranitroplatinate(II)

描述

The exact mass of the compound Potassium tetranitroplatinate(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium tetranitroplatinate(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium tetranitroplatinate(II) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

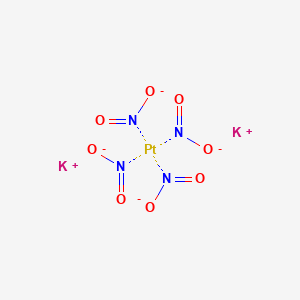

IUPAC Name |

dipotassium;platinum;tetranitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.4HNO2.Pt/c;;4*2-1-3;/h;;4*(H,2,3);/q2*+1;;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSJMIBMVYZABW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[K+].[K+].[Pt] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2N4O8Pt-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | Potassium tetranitroplatinate(II) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13815-39-9 | |

| Record name | Platinate(2-), tetrakis(nitrito-.kappa.N)-, potassium (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium tetrakis(nitrito-N)platinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry Framework of Platinum Ii Nitro Complexes

The coordination chemistry of platinum(II) is characterized by its strong preference for forming square planar complexes. numberanalytics.comnumberanalytics.com This geometric arrangement is particularly stable for metal ions with a d⁸ electron configuration, such as Pt(II). numberanalytics.comstudyraid.com In these complexes, the central metal ion is bonded to four ligands positioned at the corners of a square. numberanalytics.com

The nitro group (NO₂⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (nitro) or an oxygen atom (nitrito). In the case of the [Pt(NO₂)₄]²⁻ anion, the ligands are N-bonded to the platinum center. msu.edu These nitro ligands are classified as strong-field ligands, which significantly influence the electronic and magnetic properties of the complex. studyraid.comfiveable.me The Pt-N bonds are covalent in nature, formed by the donation of a lone pair of electrons from each of the four nitrogen atoms to the vacant orbitals of the platinum(II) ion. msu.edu The chloride ligands in compounds like potassium tetrachloroplatinate(II) (K₂PtCl₄) are readily displaced by other ligands, a reactivity that is foundational to the synthesis of related platinum complexes. wikipedia.org

Ligand Field Theory and Electronic Configuration Within the Complex Anion

Ligand Field Theory (LFT) provides a sophisticated model to describe the electronic structure of coordination complexes by considering the interaction between the metal's d-orbitals and the orbitals of the surrounding ligands. wikipedia.orglibretexts.org For a platinum(II) center, which has a d⁸ electron configuration ([Xe] 4f¹⁴ 5d⁸), the arrangement of electrons in the d-orbitals is dictated by the square planar geometry of the [Pt(NO₂)₄]²⁻ anion. studyraid.com

In a square planar ligand field, the five degenerate d-orbitals of the free metal ion split into four distinct energy levels. numberanalytics.com The d(x²-y²) orbital experiences the greatest destabilization and is the highest in energy, followed by the d(xy), then the d(z²), and finally the degenerate d(xz) and d(yz) orbitals at the lowest energy. numberanalytics.com

The significant energy gap created by the strong-field nitro ligands forces the eight d-electrons to pair up in the lower energy orbitals. studyraid.comvedantu.com This results in a low-spin electronic configuration, where all electrons are paired, rendering the complex diamagnetic. numberanalytics.comvedantu.com This electron pairing in the lower-energy d-orbitals contributes to the high stability of d⁸ square planar complexes. pearson.com

Table 1: Electronic Properties of the [Pt(NO₂)₄]²⁻ Anion

| Property | Description |

|---|---|

| Central Metal Ion | Platinum(II) |

| Electron Configuration | d⁸ studyraid.com |

| Geometry | Square Planar numberanalytics.comnumberanalytics.com |

| Ligand Type | Nitro (NO₂⁻), strong-field studyraid.comfiveable.me |

| Spin State | Low-spin numberanalytics.com |

Structural Elucidation and Geometric Considerations of the Pt No₂ ₄ ²⁻ Anion

The [Pt(NO₂)₄]²⁻ anion adopts a square planar geometry, a defining characteristic of Pt(II) complexes. numberanalytics.comnumberanalytics.com X-ray crystallography studies on related compounds, such as K₂[Pd(NO₂)₄], which is isostructural, reveal that the four nitro ligands are arranged symmetrically around the central platinum atom. researchgate.net

In the solid state, the structure of potassium tetranitroplatinate(II) is composed of [Pt(NO₂)₄]²⁻ complex anions and K⁺ cations. researchgate.net The Pt-N bond lengths are a critical parameter in defining the structure. For instance, in the analogous palladium complex, K₂[Pd(NO₂)₄], the Pd-N distances are in the range of 2.018(2) to 2.047(2) Å. researchgate.net The geometry around the central platinum atom is typically a distorted square planar arrangement. mdpi.com The planarity of the Pt(NO₂)₄ core is a key structural feature, though slight deviations can occur due to crystal packing effects and the influence of counter-ions.

Table 2: Crystallographic Data for a Related Compound K₂[Pd(NO₂)₄]

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 9.254 (5) | researchgate.net |

| b (Å) | 12.747 (3) | researchgate.net |

| c (Å) | 7.805 (2) | researchgate.net |

| β (°) | 96.43 (2) | researchgate.net |

| Z | 4 | researchgate.net |

| Pd-N distances (Å) | 2.018 (2) - 2.047 (2) | researchgate.net |

Note: Data for the isostructural palladium complex is provided as a close analogue.

Contemporary Significance in Inorganic and Organometallic Chemistry

Synthesis of Potassium Tetranitroplatinate(II) and its Analogues

The primary and most established method for the synthesis of potassium tetranitroplatinate(II) involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with an excess of potassium nitrite (B80452) (KNO₂). This displacement reaction, where the chloride ligands are substituted by nitrite ligands, is a cornerstone of platinum coordination chemistry. The reaction is typically carried out in an aqueous solution. The addition of an excess of potassium or sodium nitrite to a solution of a platinum group metal chloride, such as chloroplatinic acid, results in the reduction of Pt(IV) to Pt(II) and the formation of the square planar complex K₂[Pt(NO₂)₄]. cecri.res.in

A general preparative route can be described as follows: A neutral solution of a sodium platinum metal chloride is boiled with an excess of sodium nitrite. The resulting double nitrite can then be obtained in solid form through evaporation and crystallization. google.com For instance, the addition of excess sodium or potassium nitrite to chloroplatinic acid leads to the evolution of nitric oxides and the formation of K₂[Pt(NO₂)₄]. cecri.res.in

While detailed, modern, peer-reviewed experimental procedures for the synthesis of potassium tetranitroplatinate(II) are not extensively documented in readily available literature, historical and foundational texts in inorganic synthesis, such as Gmelin's Handbook of Inorganic Chemistry, provide comprehensive preparative details. clemson.edu The synthesis of analogous platinum(II) complexes often follows similar principles of ligand substitution on a suitable platinum precursor. For example, a variety of platinum(II) complexes with 1-methylnitropyrazole ligands have been synthesized by reacting the respective ligands with K₂[PtCl₄] in a water/acetone mixture at room temperature. nih.gov

Role as a Precursor for Diverse Platinum-Based Compounds and Materials

Potassium tetranitroplatinate(II) is a versatile and important precursor in the synthesis of a wide array of platinum-based compounds and materials, owing to the reactivity of the nitrite ligands which can be displaced by other functional groups. chemimpex.com

Preparation of Platinum Catalysts

This compound serves as a crucial starting material in the creation of platinum-based catalysts. chemimpex.com While specific industrial catalytic processes directly utilizing catalysts derived from potassium tetranitroplatinate(II) are not extensively detailed in open literature, the principle lies in the reduction of the platinum(II) complex to form metallic platinum nanoparticles or clusters, which are the active catalytic species. These platinum particles can be supported on various materials like carbon, alumina (B75360), or bacterial cellulose (B213188) to create heterogeneous catalysts. chemimpex.comresearchgate.net For example, platinum nanoparticles have been successfully synthesized from a potassium tetrachloroplatinate (K₂[PtCl₄]) precursor solution using a bacterial cellulose matrix and a hydrogen gas reductant. researchgate.net This method highlights a pathway that could be adapted for K₂[Pt(NO₂)₄] to produce supported platinum catalysts. The catalytic activity of such materials is pivotal in numerous chemical transformations, including hydrogenation and oxidation reactions. riyngroup.com

Synthesis of Other Platinum Coordination Complexes

Potassium tetranitroplatinate(II) is a valuable precursor for the synthesis of other platinum coordination complexes through ligand exchange reactions. The nitrite ligands in the [Pt(NO₂)₄]²⁻ anion can be substituted by a variety of other ligands, such as amines, phosphines, and halides, to generate a diverse range of platinum(II) complexes with tailored electronic and steric properties.

For instance, the reaction of K₂[Pt(NO₂)₄] with aqueous acids like acetic acid, perchloric acid, and sulfuric acid leads to the formation of new platinum complexes, including platinum(III) complexes with acetate (B1210297) bridges. acs.org A patent from 1940 describes the reaction of potassium tetranitroplatinate(II) with aniline (B41778) hydrochloride in a concentrated water solution to form a white precipitate, which then dissolves in methyl alcohol and reacts further to produce a colored product, indicating the formation of a new platinum-aniline complex. google.com Similarly, the synthesis of the well-known anticancer drug cisplatin (B142131), cis-[PtCl₂(NH₃)₂], and its trans-isomer can be achieved starting from potassium tetrachloroplatinate(II), demonstrating the principle of ligand substitution on a Pt(II) square planar complex. wikipedia.orgic.ac.ukmsu.edu

Controlled Deposition Techniques for Platinum Thin Films

The deposition of thin platinum films is critical for various technological applications, including electronics, sensors, and catalysis. Potassium tetranitroplatinate(II) has been investigated as a precursor in electroplating techniques for this purpose.

Electroplating Mechanisms and Optimization

Potassium tetranitroplatinate(II) is utilized in aqueous solutions for the electrodeposition of platinum. samaterials.com The electroplating process involves the reduction of the [Pt(NO₂)₄]²⁻ complex at the cathode to deposit a layer of metallic platinum. The composition of the electroplating bath and the operating parameters are crucial for obtaining high-quality, adherent, and uniform platinum coatings.

Studies have shown that when K₂[Pt(NO₂)₄] is dissolved in an aqueous acid, such as methanesulphonic acid, the nitrite ligands are displaced by water molecules. scribd.comresearchgate.net The resulting solution, containing species like [Pt(NO₂)(H₂O)₃]⁺, can be used as a platinum plating bath. scribd.comresearchgate.net Deposition can be achieved at temperatures around 318 K to 343 K and current densities ranging from 1-15 mA/cm². scribd.com However, the current efficiency for platinum deposition from these baths is often low, typically less than 15%, due to the catalytic reduction of nitrite ions on the freshly plated platinum surface. scribd.com

Optimization of the electroplating process involves careful control of several variables:

Bath Composition: The concentration of the platinum salt, the type and concentration of the supporting electrolyte and any additives play a significant role. For example, a patent describes a bath containing 10 g/L of platinum as K₂[Pt(NO₂)₄], 0.5 mol/L of K₂HPO₃, and 0.2 mol/L of KNO₃, adjusted to a pH of 13. google.com

Temperature: The temperature of the plating bath affects the kinetics of both the platinum deposition and the competing side reactions. Operating temperatures for platinum plating can range from room temperature to over 90°C depending on the specific bath chemistry. cecri.res.innmfrc.orgproplate.com

Current Density: The applied current density influences the rate of deposition and the morphology of the platinum coating. nmfrc.orgproplate.com

pH: The pH of the electrolyte solution is a critical parameter that must be controlled, often through the addition of acids or bases, to ensure the stability of the platinum complex and to achieve the desired plating characteristics. google.comproplate.com

| Parameter | Typical Range/Value | Reference(s) |

| Platinum Concentration | 10 g/L (as K₂[Pt(NO₂)₄]) | google.com |

| Supporting Electrolytes | K₂HPO₃, KNO₃ | google.com |

| pH | 13 | google.com |

| Temperature | 60°C | google.com |

| Current Density | 1.0 A/dm² | google.com |

This table presents an example of an electroplating bath composition and operating conditions. The optimal parameters can vary significantly depending on the specific application and desired properties of the platinum coating.

Chemical Vapor Deposition (CVD) Applications

A thorough review of the scientific literature indicates that potassium tetranitroplatinate(II), being an inorganic salt, is not typically used as a precursor for Chemical Vapor Deposition (CVD). The primary requirement for a CVD precursor is sufficient volatility to be transported in the gas phase to the substrate surface. Inorganic salts like potassium tetranitroplatinate(II) generally have very low vapor pressures and tend to decompose at the high temperatures required for sublimation, making them unsuitable for conventional CVD processes.

The field of platinum CVD is dominated by the use of organometallic precursors, which are designed to have high volatility and can be decomposed cleanly at relatively low temperatures to deposit high-purity platinum films. illinois.edu Examples of common organometallic platinum precursors for CVD include (methylcyclopentadienyl)trimethylplatinum ((CH₃C₅H₄)Pt(CH₃)₃) and various platinum(II) ω-alkenyl complexes. illinois.edu Therefore, the application of potassium tetranitroplatinate(II) in CVD is not an established or reported methodology.

Emerging Routes for Platinum Nanoparticle Synthesis

The synthesis of platinum nanoparticles (PtNPs) is an area of intense research due to their exceptional catalytic and biomedical properties. nih.gov Emerging synthetic routes are increasingly focused on "green" and sustainable methods that are environmentally friendly and cost-effective. nih.gov Potassium tetranitroplatinate(II) serves as a viable, water-soluble platinum precursor for these advanced synthetic methods. chemimpex.comnih.gov

The fundamental principle in forming platinum nanoparticles is the reduction of platinum ions (in this case, Pt²⁺ from the dissolved K₂[Pt(NO₂)₄] complex) to neutral platinum atoms (Pt⁰). These atoms then undergo nucleation and growth to form stable nanoparticles. nih.gov

Green Synthesis: A prominent emerging route is "green synthesis," which utilizes biological entities or plant-derived phytochemicals as both reducing and capping agents. mdpi.com

Using Plant Extracts: Extracts from various plants, such as olive leaves, contain biomolecules like polyphenols, flavonoids, and terpenoids that can effectively reduce platinum ions to nanoparticles. mdpi.comekb.eg In a typical process, an aqueous solution of a platinum salt like K₂[Pt(NO₂)₄] would be mixed with the plant extract and often heated to facilitate the reduction and formation of PtNPs. mdpi.com

Using Microorganisms: Bacteria and fungi can also be used to synthesize nanoparticles. nih.gov Enzymes within these organisms, such as hydrogenase, are capable of reducing platinum ions. nih.gov The process involves incubating the microbial culture with a solution of the platinum precursor.

Chemical and Physical Reduction Methods: While green synthesis is a major focus, other novel methods are also being developed.

Chemical Reduction: This remains a common method, where chemical reducing agents like sodium borohydride (B1222165), ethylene (B1197577) glycol, or trisodium (B8492382) citrate (B86180) are used to reduce the platinum salt. nih.gov The size and shape of the resulting nanoparticles can be controlled by adjusting reaction parameters such as temperature and the concentration of the precursor and reducing agent. nih.gov

Plasma-Chemical Reduction: An innovative approach involves using hydrogen plasma generated above the aqueous solution of the platinum precursor. This method can produce very small nanoparticles (around 2 nm) without requiring chemical reducing agents. rsc.org

In all these methods, Potassium tetranitroplatinate(II) can function as the essential source of platinum ions, which are then transformed into highly valuable platinum nanoparticles. chemimpex.com

Referenced Compounds

Redox Chemistry and Oxidation State Transitions of Platinum

The platinum center in potassium tetranitroplatinate(II) can undergo changes in its oxidation state, primarily between Pt(II) and Pt(IV). This redox activity is a cornerstone of its chemical behavior and its utility as a precursor in the synthesis of other platinum compounds.

Platinum(II) complexes, such as potassium tetranitroplatinate(II), are known to be oxidizable to platinum(IV) complexes. jcu.edu.au This oxidation is a two-electron process and can be achieved using various oxidizing agents. For instance, hydrogen peroxide has been successfully used to oxidize other Pt(II) complexes to their corresponding Pt(IV) dihydroxido derivatives. jcu.edu.au The general reaction involves the addition of two new ligands in the axial positions of the square planar complex, resulting in an octahedral geometry for the Pt(IV) product. While specific studies on the oxidation of potassium tetranitroplatinate(II) are not extensively detailed in the provided search results, the general principle of Pt(II) to Pt(IV) oxidation is well-established. jcu.edu.au

Electrochemical methods like cyclic voltammetry are powerful tools for studying the redox behavior of metal complexes. mdpi.comnih.gov Such studies on various platinum(II) complexes have revealed reversible one-electron oxidation processes. mdpi.com For instance, a Pt(II) complex with a non-innocent ligand has been shown to undergo two reversible one-electron oxidations. mdpi.com While specific cyclic voltammetry data for potassium tetranitroplatinate(II) was not found in the search results, it is plausible that it would exhibit oxidation peaks corresponding to the Pt(II)/Pt(III) and Pt(III)/Pt(IV) couples. The potential at which these oxidations occur would be influenced by the nature of the nitro ligands and the solvent system used.

Formation of Platinum(III) Complexes under Specific Conditions

The existence of platinum(III) complexes, while less common than Pt(II) and Pt(IV), is known. These species are often transient intermediates in redox reactions. The formation of stable Pt(III) complexes can sometimes be achieved under specific conditions, such as through the oxidation of a Pt(II) precursor. While the direct synthesis of a stable Pt(III) complex from potassium tetranitroplatinate(II) is not explicitly detailed in the provided search results, the general principle of generating Pt(III) species via one-electron oxidation of Pt(II) complexes is recognized in the field of platinum chemistry.

Electron Transfer Dynamics and Intermediates

The mechanism of electron transfer in the oxidation of Pt(II) complexes can proceed through different pathways. The oxidation of Pt(II) to Pt(IV) with agents like hydrogen peroxide is often described as a single-step two-electron oxidation or as two very rapid one-electron processes. jcu.edu.au In the latter case, a Pt(III) intermediate would be formed. The specific pathway and the lifetime of any intermediates would depend on the reactants and the reaction conditions. The study of electron transfer dynamics often requires specialized techniques to detect and characterize short-lived intermediates.

Ligand Substitution Processes within the Tetranitroplatinate(II) Complex

Ligand substitution reactions are fundamental to the chemistry of coordination compounds. For square planar d⁸ complexes like potassium tetranitroplatinate(II), these reactions are typically slow, rendering the complex kinetically inert. libretexts.org The mechanism of substitution generally follows an associative pathway. cbpbu.ac.in

In an associative mechanism, the incoming ligand (nucleophile) attacks the metal center to form a five-coordinate intermediate, which then releases one of the original ligands to form the final product. libretexts.orgcbpbu.ac.in The rate of these reactions is influenced by several factors, including the nature of the entering and leaving ligands, the solvent, and the steric bulk of the ligands already coordinated to the metal. cbpbu.ac.in

A two-term rate law is often observed for ligand substitution in square planar complexes: Rate = k₁[Complex] + k₂[Complex][Y] where Y is the entering ligand. cbpbu.ac.in The k₁ term corresponds to a solvent-assisted pathway, while the k₂ term represents the direct attack of the entering ligand.

The trans effect plays a crucial role in directing the stereochemistry of ligand substitution in square planar complexes. cbpbu.ac.in The nitro group (NO₂⁻) has a significant trans effect, meaning it can labilize the ligand positioned trans to it, facilitating its substitution. libretexts.org This property is instrumental in the rational synthesis of specific isomers of platinum complexes.

Photochemical and Radiolytic Behavior

The interaction of potassium tetranitroplatinate(II) with electromagnetic radiation, such as UV light or gamma rays, can induce chemical transformations.

Effects of Irradiation on Molecular Structure and Electronic States

Irradiation of platinum complexes can lead to various outcomes. In some cases, UV irradiation can cause the reduction of the platinum center. For example, the irradiation of Pt(IV) precursors has been shown to lead to the formation of Pt(0) nanoparticles. unito.itresearchgate.net It is plausible that UV irradiation of potassium tetranitroplatinate(II) could also induce reduction, potentially leading to the formation of platinum metal or lower oxidation state platinum species.

Gamma irradiation of platinum complexes can also induce chemical changes. Studies on the combined effect of gamma radiation and platinum complexes on DNA have shown that the order of application (radiation then platination versus platination then radiation) can influence the outcome, suggesting that irradiation can alter the platinum complex or its reactivity. nih.gov

Generation of Reactive Platinum Species

The photolysis or radiolysis of platinum complexes can generate reactive species. For instance, the irradiation of platinum complexes in solution can lead to the formation of solvated electrons and radicals, which can then react with the platinum complex itself or with other molecules in the solution. nih.gov The reduction of platinum ions by these species can lead to the formation of platinum nanoparticles. nih.gov The specific reactive platinum species generated from potassium tetranitroplatinate(II) upon irradiation would depend on the wavelength of the radiation and the composition of the surrounding medium.

Homogeneous Catalysis Employing Potassium Tetranitroplatinate(II)

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, potassium tetranitroplatinate(II) has demonstrated utility. Although less common than its application as a precursor for heterogeneous catalysts, it can be employed in specific reactions. For instance, it can catalyze tritium (B154650) exchange between benzene (B151609) and solvent water, a reaction that proceeds through the formation of intermediate organometallic complexes. The rate of this exchange is influenced by the concentrations of the catalyst, hydrogen ions, and chloride ions.

Heterogeneous Catalysis Derived from Potassium Tetranitroplatinate(II) Precursors

The most prominent role of potassium tetranitroplatinate(II) in catalysis is as a precursor for the synthesis of highly active heterogeneous catalysts. chemimpex.com Heterogeneous catalysts are in a different phase from the reactants, which simplifies their separation from the reaction mixture.

Potassium tetranitroplatinate(II) is a preferred starting material for creating finely dispersed platinum nanoparticles on various support materials. wikipedia.orgnih.gov These supported platinum catalysts are instrumental in a wide array of industrial processes. The preparation of these catalysts typically involves the impregnation of a support material (like alumina, silica, or carbon) with a solution of potassium tetranitroplatinate(II), followed by reduction to form metallic platinum nanoparticles. researchgate.net

Table 1: Examples of Heterogeneous Catalysts Derived from Platinum Precursors

| Catalyst System | Precursor | Support Material | Application |

| Pt/γ-Al₂O₃ | Potassium tetranitroplatinate(II) | γ-Alumina | Hydrogenation reactions |

| Pt/C | Potassium tetranitroplatinate(II) | Carbon | Electrocatalysis |

| Pt/β-MnO₂ | Platinum precursor | β-Manganese dioxide | CO oxidation |

The size and dispersion of the resulting platinum nanoparticles, which are critical for catalytic activity, can be controlled by the synthesis conditions. researchgate.net These supported platinum catalysts are active in numerous reactions, including hydrogenation, oxidation, and reforming processes. For example, platinum catalysts on alumina supports are used in the hydrogenation of various organic compounds. syr.edu

Electrocatalytic Processes in Chemical and Electrochemical Systems

In the field of electrocatalysis, materials derived from potassium tetranitroplatinate(II) play a vital role, particularly in fuel cells and other electrochemical devices. Platinum-based materials are renowned for their high catalytic activity in both the hydrogen evolution reaction (HER) and the hydrogen oxidation reaction (HOR), which are fundamental to the operation of many fuel cells. google.com

Catalysts prepared from potassium tetranitroplatinate(II) precursors, often in the form of platinum nanoparticles supported on conductive materials like carbon black, exhibit excellent performance. These electrocatalysts facilitate the electrochemical reactions, reducing the activation energy and enhancing the efficiency of the devices. Research has focused on developing platinum-based catalysts with high dispersion and strong interaction with the support material to maximize the utilization of the expensive platinum metal and improve long-term stability. google.com

Influence on Reaction Kinetics and Stereoselectivity in Organic Transformations

The use of catalysts derived from potassium tetranitroplatinate(II) can significantly influence the kinetics and stereoselectivity of organic reactions. The rate of a reaction is often directly proportional to the number of active sites available on the catalyst surface. By carefully controlling the synthesis of platinum catalysts from this precursor, it is possible to create materials with a high density of active sites, thereby accelerating the reaction rate. syr.edu

For instance, in hydrogenation reactions, the kinetics can be manipulated by altering the platinum particle size and the nature of the support material. syr.edu Furthermore, the stereoselectivity of a reaction—the preferential formation of one stereoisomer over another—can be influenced by the catalyst. While not extensively documented specifically for potassium tetranitroplatinate(II) derived catalysts in the context of stereoselectivity, the principle holds that the chiral environment of a catalyst's active site can direct the stereochemical outcome of a reaction.

In the oxidation of nitric oxide (NO), platinum-based catalysts are known to be effective. researchgate.net However, the reaction kinetics can be complex, with the product, nitrogen dioxide (NO₂), inhibiting the reaction. The state of the platinum surface, whether metallic or oxidized, also plays a crucial role in the catalytic activity. researchgate.netnih.gov

Materials Science and Advanced Functional Materials Development

Integration into Conductive Polymers and Organic-Inorganic Hybrid Materials

Potassium tetranitroplatinate(II) is instrumental in the development of organic-inorganic hybrid materials, particularly those involving conductive polymers. These hybrid materials combine the properties of organic polymers (e.g., flexibility, processability) with the functional characteristics of inorganic materials like platinum (e.g., conductivity, catalytic activity). nih.gov The integration is typically achieved by synthesizing platinum nanoparticles from a precursor like K₂Pt(NO₂)₄ and embedding them within a polymer matrix.

The process often involves the reduction of the platinum salt in a solution containing the polymer. The polymer, such as chitosan (B1678972) or polydopamine, can act as a stabilizing agent, controlling the growth and preventing the agglomeration of the newly formed nanoparticles. techno-press.org The resulting organic-inorganic hybrid material is a nanocomposite where platinum nanoparticles are dispersed throughout the polymer. techno-press.org This method allows for the creation of materials with synergistic properties that are not just the sum of their individual components. nih.gov For instance, the incorporation of platinum nanoparticles into polymer matrices has been shown to enhance the electrical conductivity and electrocatalytic activity of the material, making it suitable for applications in sensors and catalysis. techno-press.org

Research has explored various combinations, such as platinum nanoparticles in polystyrene (PS) and polypyrrole, to create functional composites. techno-press.orgdergipark.org.tr These hybrid materials are at the forefront of developing advanced functional materials with tailored properties for specific applications. researchgate.net

Application in Nanocomposite Engineering

Nanocomposite engineering heavily utilizes platinum precursors like potassium tetranitroplatinate(II) for the fabrication of materials with novel properties. A nanocomposite is a multiphase solid material where one of the phases has one, two, or three dimensions of less than 100 nanometers. In this context, platinum nanoparticles serve as the nano-sized phase within a bulk matrix, which can be a polymer, ceramic, or another metal.

The synthesis of these nanocomposites begins with the creation of platinum nanoparticles from the K₂Pt(NO₂)₄ precursor, often through wet chemical methods. dergipark.org.tr For example, platinum nanoparticles can be synthesized by the chemical reduction of the platinum salt, and these particles are then blended with a polymer solution, such as recycled polystyrene. dergipark.org.tr Techniques like electrospinning can then be used to fabricate nanofibers from this mixture, resulting in a platinum-polystyrene nanocomposite where platinum nanoparticles are embedded within the polymer fibers. dergipark.org.tr

These platinum-based nanocomposites exhibit remarkable catalytic and electrical properties. dergipark.org.tr The high surface-area-to-volume ratio of the nanoparticles leads to enhanced catalytic activity, a property exploited in various chemical reactions. researchgate.net Furthermore, the incorporation of these conductive nanoparticles into insulating or semi-conductive matrices can significantly improve the electrical properties of the composite material. techno-press.org Researchers have successfully fabricated nanocomposites such as Pt/Graphene/ITO and Pt-Polydopamine@SiO₂, which show enhanced stability and synergistic effects, making them valuable in electronics and sensor technology. techno-press.org

Table 1: Examples of Platinum-Based Nanocomposites and Their Applications

| Nanocomposite | Precursor Example | Synthesis Highlight | Application | Reference |

|---|---|---|---|---|

| Platinum-Polystyrene (Pt-PS) | Platinum Sheet (dissolved) | Electrospinning of Pt nanoparticles with recycled polystyrene solution. | Catalysis, Advanced Functional Materials | dergipark.org.tr |

| Platinum-Chitosan (Pt-CS) | Platinum tetrachloride | Reduction with NaBH₄ in the presence of chitosan stabilizer. | Sensors | techno-press.org |

| Pt/Graphene/ITO | - | Step-wise fabrication with thermal deposition of Pt nanoparticles. | Enhanced Stability Electrocatalyst | techno-press.org |

Development of Electronic Devices and Advanced Sensor Technologies

The unique properties of platinum, sourced from precursors like potassium tetranitroplatinate(II), are pivotal in the advancement of electronic devices and sensor technologies. chemimpex.com The excellent conductivity and stability of platinum make it a choice material for enhancing the performance of these devices. chemimpex.com

In sensor technology, platinum nanocomposites are frequently used to modify electrodes, thereby improving their sensitivity and selectivity. For example, a glassy carbon electrode modified with a Pt-Polydopamine@SiO₂ nanocomposite demonstrated high selectivity and excellent reproducibility for the electrochemical detection of Quercetin, a flavonoid compound. techno-press.org The superior performance was attributed to the high synergistic effect of the nanocomposite components. techno-press.org Similarly, platinum nanoparticles combined with materials like graphene have been shown to possess superior electrocatalytic activity, a key factor in the development of high-performance sensors. techno-press.org

Beyond small molecule detection, these materials are also used in biosensors. The ability to functionalize the surface of platinum nanoparticles allows for the immobilization of biomolecules, leading to the creation of specific and sensitive biosensing platforms. The integration of platinum nanoparticles into conductive polymers provides a stable and efficient interface for detecting biological interactions. techno-press.org These advanced sensors are crucial for applications ranging from environmental monitoring, where they can detect trace levels of pollutants, to medical diagnostics. chemimpex.com

Optical Properties and Applications in Surface Plasmon Resonance (SPR) Sensing

While gold is the most common material for Surface Plasmon Resonance (SPR) sensors, thin films of platinum, deposited from precursors like K₂Pt(NO₂)₄, are also utilized for this advanced sensing technique. rsc.orgresearchgate.net SPR is a label-free optical sensing method that detects changes in the refractive index at the interface of a metal film and a dielectric medium. mdpi.com This technique is highly sensitive to binding events on the sensor surface, making it invaluable for studying biomolecular interactions in real-time. rsc.org

Research has demonstrated that thin platinum films (e.g., 20 nm thick) can function effectively as SPR sensors for detecting the formation of organic layers. rsc.org Although platinum has higher light absorption compared to gold, which can lead to higher noise levels in real-time measurements, it still provides good resolution for quantitative analysis. rsc.orgresearchgate.net The performance of platinum-based SPR sensors can be compared to standard gold sensors, though with some trade-offs.

Table 2: Comparison of Metal Films for SPR Sensing

| Metal Film | Typical Thickness | Relative Noise Level (vs. Gold) | Key Characteristics | Reference |

|---|---|---|---|---|

| Gold (Au) | 50 nm | 1x (Baseline) | Standard for SPR, low noise, chemically stable. | rsc.org |

| Palladium (Pd) | 20 nm | ~5x higher | Similar sensitivity and field extension to gold. | rsc.org |

Furthermore, the sensitivity of platinum-based SPR sensors can be enhanced by creating hybrid structures. For instance, combining a platinum film with a two-dimensional material like platinum diselenide (PtSe₂) has been shown to significantly increase the sensor's sensitivity. mdpi.com Theoretical studies show that a PtSe₂-on-gold-film sensor could achieve a sensitivity of 165°/RIU (refractive index unit), compared to 130°/RIU for a gold film alone. mdpi.com This demonstrates the potential of engineering platinum-containing layered structures to develop next-generation, high-sensitivity SPR biosensors.

Advanced Characterization Techniques and Computational Studies

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying materials with unpaired electrons. nih.gov While potassium tetranitroplatinate(II) in its pure, diamagnetic Pt(II) state does not exhibit an ESR signal, the technique is invaluable for detecting paramagnetic species that may arise from impurities, defects, or radiation-induced changes. researchgate.net

For instance, X-irradiation of single crystals of K₂[Pt(NO₂)₄] can lead to the formation of Pt(III) complexes, which are paramagnetic and thus ESR-active. researchgate.net Studies on irradiated samples have allowed for the characterization of these transient or trapped Pt(III) species, providing insights into the electronic structure and the effects of ionizing radiation on the complex. researchgate.netscienceopen.com The analysis of the g-tensor and hyperfine coupling constants from the ESR spectra can reveal information about the geometry and the orbital containing the unpaired electron in the paramagnetic species.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Platinum and Ligand Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for probing the structure of potassium tetranitroplatinate(II) in solution. wikipedia.org The ¹⁹⁵Pt nucleus, with a natural abundance of 33.8% and a spin of I=1/2, provides a sensitive handle for examining the platinum's chemical environment. wikipedia.org The chemical shift of ¹⁹⁵Pt is highly sensitive to factors such as oxidation state, coordination number, and the nature of the ligands, spanning a very wide range. wikipedia.org

In the [Pt(NO₂)₄]²⁻ anion, the platinum atom is in a +2 oxidation state and is coordinated to four nitrite (B80452) ligands. This specific environment gives rise to a characteristic ¹⁹⁵Pt NMR signal. Changes in the ligands or the geometry of the complex would result in significant shifts in the ¹⁹⁵Pt resonance.

Furthermore, NMR studies can also be performed on the ligand nuclei. While ¹⁴N has a quadrupole moment that can lead to broad signals, ¹⁵N NMR, often through isotopic enrichment, can provide valuable information about the Pt-N bond. The one-bond ¹⁹⁵Pt-¹⁵N coupling constants are typically in the range of 160 to 390 Hz and are indicative of the strength and nature of the platinum-nitrogen bond.

X-ray Crystallography for Detailed Structural Determination

X-ray crystallography provides the most definitive structural information for solid-state compounds. Several crystallographic studies have been performed on potassium tetranitroplatinate(II) and related compounds, revealing detailed bond lengths, bond angles, and crystal packing. materialsproject.orgmaterialsproject.orgresearchgate.net

Potassium tetranitroplatinate(II) crystallizes in the monoclinic space group P2₁/c. materialsproject.orgmaterialsproject.org The structure consists of [Pt(NO₂)₄]²⁻ complex anions and K⁺ cations. The platinum atom is at the center of a square planar arrangement, coordinated to the nitrogen atoms of the four nitrite ligands. ncert.nic.in The K⁺ ions are situated between the complex anions and are coordinated to the oxygen atoms of the nitrite ligands. materialsproject.org

Interactive Table: Crystallographic Data for Potassium Tetranitroplatinate(II)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | materialsproject.orgmaterialsproject.org |

| Space Group | P2₁/c | materialsproject.orgmaterialsproject.org |

| a (Å) | 9.254 (5) | researchgate.net |

| b (Å) | 12.747 (3) | researchgate.net |

| c (Å) | 7.805 (2) | researchgate.net |

| β (°) | 96.43 (2) | researchgate.net |

| Z | 4 | researchgate.net |

Note: The provided lattice parameters are for a related palladium complex, K₂[Pd(NO₂)₄], which is often used as an analogue. Specific values for K₂[Pt(NO₂)₄] can vary slightly between different crystallographic reports.

Theoretical Chemistry Approaches and Computational Modeling

Computational chemistry provides powerful tools to complement experimental findings and to predict the properties and reactivity of molecules like potassium tetranitroplatinate(II).

Density Functional Theory (DFT) for Electronic Structure Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and properties of molecules. researchgate.netaps.org For the [Pt(NO₂)₄]²⁻ complex, DFT calculations can predict bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. acs.org

DFT calculations are also employed to understand the electronic properties, such as the distribution of electron density and the nature of the molecular orbitals. aps.org These calculations can help to rationalize the observed spectroscopic data, for instance, by correlating the calculated electronic transitions with the absorption bands in the UV-Vis spectrum. Furthermore, DFT can be used to study the stability of the complex and to investigate the energetics of ligand substitution reactions. acs.org The Materials Project, for example, has used DFT to calculate properties like the band gap and formation energy for K₂[Pt(NO₂)₄]. materialsproject.org

Interactive Table: DFT Calculated Properties for K₂[Pt(NO₂)₄]

| Property | Predicted Value | Reference |

| Band Gap | 2.01 eV | materialsproject.org |

| Formation Energy | -1.028 eV/atom | materialsproject.org |

| Magnetic Ordering | Non-magnetic | materialsproject.org |

Molecular Dynamics Simulations of Reaction Pathways

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the dynamic processes such as conformational changes, diffusion, and reaction mechanisms.

For potassium tetranitroplatinate(II), MD simulations could be used to model the behavior of the [Pt(NO₂)₄]²⁻ ion in aqueous solution. This could reveal information about the solvation structure and the dynamics of the water molecules surrounding the complex. While specific MD studies on this compound are not widely reported in the provided search results, the methodology is applicable to understanding its interactions in a solvent environment. researchgate.netox.ac.ukresearchgate.net

Bioinorganic Chemistry and Mechanistic Aspects of Biological Interactions

Studies on Interaction with Biomacromolecules, e.g., DNA and Proteins

The interaction of platinum complexes with biomacromolecules, particularly DNA and proteins, is a cornerstone of their biological activity. While specific studies on potassium tetranitroplatinate(II) are limited, the behavior of related platinum(II) complexes provides a framework for understanding its potential interactions.

Platinum(II) complexes are known to form covalent bonds with the nitrogen atoms of purine (B94841) bases in DNA, with a preference for the N7 position of guanine (B1146940) and adenine. These interactions can lead to the formation of various adducts, including intrastrand and interstrand crosslinks, which distort the DNA double helix and can inhibit replication and transcription, ultimately leading to cell death. The nitro ligands in potassium tetranitroplatinate(II) are expected to be displaced to allow for the coordination of the platinum center to DNA bases.

Beyond DNA, interactions with proteins are crucial in modulating the pharmacology of platinum compounds. nih.gov Platinum complexes can bind to various proteins, influencing their distribution, metabolism, and toxicity. nih.gov The binding of platinum compounds to plasma proteins like human serum albumin can act as a reservoir for the drug. mdpi.com Specific amino acid residues, such as methionine, cysteine, and histidine, are known to be primary targets for platinum coordination due to the presence of sulfur and nitrogen atoms in their side chains. nih.gov These interactions can inactivate the platinum complex or, conversely, contribute to its mechanism of action or side effects. nih.gov

Mechanism of Reactive Platinum Species Formation in Biological Media

The biological activity of platinum complexes is contingent upon the formation of reactive aquated species. In the bloodstream, the relatively high concentration of chloride ions helps to stabilize many platinum complexes, preventing premature activation. However, upon entering a cell, where the chloride concentration is significantly lower, the leaving groups of the platinum complex can be replaced by water molecules in a process called aquation.

For potassium tetranitroplatinate(II), the nitro ligands would undergo hydrolysis to form aquated platinum species, such as [Pt(NO₂)₃(H₂O)]⁻ and [Pt(NO₂)(H₂O)₃]⁺. These aquated species are more reactive and can readily interact with nucleophilic sites on biomacromolecules like DNA and proteins. The rate of this aquation process is a critical determinant of the compound's reactivity and biological efficacy.

Chemo-biological Research on Platinum-Based Compounds for Therapeutic Development

The success of cisplatin (B142131) has spurred extensive research into the development of new platinum-based compounds with improved therapeutic profiles, including enhanced efficacy, reduced toxicity, and the ability to overcome resistance mechanisms. nih.gov Research efforts have explored a wide range of platinum complexes with different leaving groups and non-leaving groups to modulate their reactivity, lipophilicity, and biological targets. nih.gov

While potassium tetranitroplatinate(II) itself is not a clinically used anticancer agent, the study of such complexes contributes to the broader understanding of structure-activity relationships in platinum-based chemotherapy. For instance, the development of nitro-containing platinum complexes has been an area of interest, with some research suggesting that the nitro group could influence the compound's electronic properties and biological activity. mdpi.com The encapsulation of platinum compounds in nanomaterials is another strategy being explored to improve drug delivery and reduce side effects. nih.govrsc.org

Mutagenicity and Genotoxicity Profiling in Pre-clinical Assessments

The ability of platinum compounds to damage DNA is intrinsically linked to their therapeutic effect but also to their potential for mutagenicity and genotoxicity. Platinum complexes, as a class, are known to be mutagenic. nih.gov The formation of DNA adducts can lead to errors in DNA replication and repair, resulting in mutations.

Environmental Chemistry and Analytical Method Development

Analytical Methodologies for Platinum Quantification in Environmental Matrices

The accurate quantification of total platinum in diverse environmental matrices such as dust, soil, water, and vegetation presents significant analytical challenges. acs.org These challenges stem from the typically low concentrations of platinum, the complexity of the sample matrices, and the chemical inertness of platinum compounds. Consequently, robust sample preparation and highly sensitive instrumental techniques are essential.

Sample Preparation: A critical first step in the analysis of environmental samples is the complete dissolution of platinum and its quantitative conversion into a measurable form. For solid samples like soil, dust, and biological materials, this often involves an ashing step to remove organic matter, followed by acid digestion. acs.org Aqua regia (a mixture of nitric acid and hydrochloric acid) has been identified as a particularly effective acid for digesting such samples and ensuring the recovery of platinum. surrey.ac.ukacs.org For certain materials, high-temperature ashing is required to achieve satisfactory recoveries. acs.org

Preconcentration: Due to the very low levels of platinum in many environmental samples, a preconcentration step is often necessary to bring the analyte concentration within the detection range of the instrument and to separate it from interfering matrix components. acs.org Common preconcentration procedures include:

Fire Assay: Techniques like lead fire assay (Pb-FA) and nickel sulfide (B99878) fire assay (NiS-FA) are used to extract and concentrate platinum and other precious metals from materials like dust and humus. acs.org

Co-precipitation: This method involves precipitating the analyte along with a carrier. For instance, platinum can be concentrated by precipitation with tellurium. acs.org

Instrumental Analysis: Several instrumental techniques are employed for the final determination of platinum concentrations. The choice of technique depends on the required sensitivity, the sample matrix, and the concentration levels of interest.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is one of the most powerful and widely used techniques for determining trace and ultra-trace amounts of platinum in environmental matrices due to its high sensitivity and specificity. surrey.ac.ukacs.org Isotope dilution (ID) can be paired with ICP-MS to achieve highly accurate results. acs.org

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): While also used, ICP-AES is generally less sensitive than ICP-MS. acs.org

Graphite Furnace Atomic Absorption Spectrometry (GFAAS): This technique is also sensitive but can be prone to matrix interferences and requires a relatively high atomization temperature for platinum. acs.org

Table 1: Comparison of Analytical Techniques for Platinum Quantification

| Technique | Common Application | Advantages | Disadvantages | Source |

|---|---|---|---|---|

| ICP-MS | Ultra-trace analysis in complex environmental matrices | High sensitivity, specificity, isotopic analysis capability | Potential for spectroscopic interferences, higher cost | surrey.ac.ukacs.org |

| ICP-AES | Trace analysis | Good for multi-element analysis, robust | Lower sensitivity compared to ICP-MS | acs.org |

| GFAAS | Trace analysis | High sensitivity | Prone to matrix interferences, requires high atomization temperature | acs.org |

Trace Level Detection of Pollutants and Heavy Metals

The detection of platinum at trace (ng g⁻¹) and ultra-trace (pg g⁻¹) levels is crucial for assessing environmental contamination. Automotive catalysts are a primary anthropogenic source, releasing platinum nanoparticles into the environment which can accumulate in roadside dust, soils, and sediments. tandfonline.comresearchgate.net For example, platinum levels in soils near major roads can be up to 20 times the background concentrations, which are typically around 1 ng g⁻¹. acs.org

Achieving reliable detection at these low levels requires overcoming significant analytical hurdles, primarily spectroscopic interferences and matrix effects, especially when using ICP-MS. surrey.ac.uk One notable interference is the formation of polyatomic ions, such as hafnium oxide (¹⁷⁹Hf¹⁶O⁺), which has the same mass-to-charge ratio as the most abundant platinum isotope (¹⁹⁵Pt⁺) and can lead to falsely elevated results. surrey.ac.uk Mathematical correction equations have been developed and refined to compensate for such interferences. surrey.ac.uk

The selection of an appropriate internal standard is also critical for correcting instrumental drift and matrix effects. Iridium, specifically the ¹⁹¹Ir⁺ isotope, has been shown to be a suitable internal standard for platinum analysis by ICP-MS. surrey.ac.uk

The combination of effective sample preparation, preconcentration, and advanced instrumental analysis allows for extremely low detection limits. For instance, methods combining GFAAS or ICP-MS with preconcentration steps have achieved detection limits in the range of 0.1 to 2 ng g⁻¹ for platinum in soil and humus. acs.org For water analysis, some methods can reach even lower detection limits. dntb.gov.ua Quadrupole ICP-MS (Q-ICP-MS) has demonstrated a detection limit of 0.12 ng mL⁻¹ for platinum in solution. surrey.ac.uk

Table 2: Reported Detection Limits for Platinum in Environmental Samples

| Matrix | Technique | Detection Limit | Source |

|---|---|---|---|

| Soil / Humus | GFAAS / ICP-MS with Pb-FA preconcentration | 0.1 - 2 ng g⁻¹ | acs.org |

| Solution | Quadrupole ICP-MS (Q-ICP-MS) | 0.12 ng mL⁻¹ | surrey.ac.uk |

Platinum Speciation Analysis in Complex Environmental Samples

Understanding the total concentration of platinum is important, but knowledge of its chemical form, or speciation, is essential for evaluating its bioavailability, mobility, and potential toxicity in the environment. nih.gov The biological activity and environmental fate of platinum are highly dependent on its specific chemical form. researchgate.net For example, oxidized platinum surfaces on emitted catalyst particles could lead to the formation of platinum(IV) compounds in the environment. acs.org

The analysis of platinum speciation is a significant challenge for analytical chemists. Methodologies for speciation can be broadly categorized based on the sample type.

Solid Samples: For solid matrices like soil and sediment, chemical sequential extraction is a common approach. nih.gov This method uses a series of reagents with increasing strength to selectively dissolve different forms of the element, thereby providing information on its partitioning and potential mobility. However, a lack of standardization in extraction conditions and procedures is a current limitation. nih.gov

Liquid Samples: For aqueous samples or extracts from solid materials, hyphenated techniques are the methods of choice. nih.gov These techniques couple a separation method with a highly sensitive detector, typically ICP-MS.

Liquid Chromatography-ICP-MS (LC-ICP-MS): This is a powerful combination for separating and quantifying different water-soluble platinum species. It offers excellent separation capacity and low detection limits. nih.gov

Capillary Electrophoresis-ICP-MS (CE-ICP-MS): This technique is capable of separating similar substances that may have the same electrophoretic ability and is another valuable tool for speciation. nih.gov

These advanced analytical approaches are crucial for investigating the transformation and transport of platinum compounds in the environment, from their emission source to their potential entry into the food chain via uptake by plants.

Emerging Research Frontiers and Future Perspectives

Synergistic Research with Other Platinum Group Metals in Catalysis

Potassium tetranitroplatinate(II) serves as a crucial precursor in the synthesis of advanced catalytic materials, particularly those that leverage the synergistic effects of combining platinum with other platinum group metals (PGMs) like ruthenium (Ru) and rhodium (Rh). chemimpex.com The resulting bimetallic nanoparticles exhibit enhanced catalytic activity and stability, which are critical for a variety of industrial and environmental applications.

Research into platinum-ruthenium (Pt-Ru) bimetallic nanoparticles, for which potassium tetranitroplatinate(II) can be a precursor, has shown significant promise, especially in the context of fuel cell technology. nih.govmdpi.com The addition of ruthenium to platinum catalysts is known to improve their tolerance to carbon monoxide poisoning, a major challenge in direct methanol (B129727) fuel cells. The synthesis of these nanoparticles can be achieved through various methods, including chemical reduction in reverse microemulsions, which allows for the formation of particles with controlled size and a homogeneous solid solution state. nih.gov

Similarly, the creation of platinum-rhodium (Pt-Rh) catalysts is an active area of investigation. These bimetallic systems are particularly relevant in the catalytic converters of vehicles for the reduction of nitrogen oxides (NOx). nih.gov While specific studies detailing the use of potassium tetranitroplatinate(II) as a direct precursor for Pt-Rh catalysts are emerging, the established role of this compound in generating platinum nanoparticles makes it a strong candidate for the synthesis of these bimetallic systems. chemimpex.com

The table below summarizes key research findings related to the synthesis of Pt-Ru and Pt-Rh bimetallic catalysts, highlighting the potential role of potassium tetranitroplatinate(II) as a platinum source.

| Catalyst System | Synthesis Method | Key Findings | Potential Relevance of K2[Pt(NO2)4] |

| Platinum-Ruthenium (Pt-Ru) | Chemical reduction in reverse microemulsions | Formation of homogeneous solid solution nanoparticles with high electrochemically active surface area and catalytic activity for reformate gas oxidation. nih.gov | As a high-purity source of platinum for co-reduction with a ruthenium precursor. |

| Liquid-phase synthesis (polyol and borohydride (B1222165) methods) | The polyol method yielded smaller, more uniformly distributed nanoparticles with higher activity in methanol electrooxidation. mdpi.com | A soluble and reactive precursor for controlled nanoparticle synthesis. | |

| Platinum-Rhodium (Pt-Rh) | Not specified in detail in the context of K2[Pt(NO2)4] precursor | Pt-Rh alloys are effective for NOx reduction in automotive catalysts. nih.gov | A reliable precursor for creating the platinum component of Pt-Rh alloys. |

Integration into Advanced Nanomaterials and Miniaturized Devices

The unique properties of potassium tetranitroplatinate(II) make it a valuable component in the development of advanced nanomaterials with applications in electronics and sensor technology. nih.gov The compound's ability to serve as a precursor for platinum nanoparticles is central to this research area. These nanoparticles can be integrated into various matrices to create functional materials with tailored properties.

One of the key applications of these platinum-based nanomaterials is in the fabrication of sensors. The high surface area and catalytic activity of platinum nanoparticles enhance the sensitivity and selectivity of chemical sensors. For instance, nanomaterials derived from potassium tetranitroplatinate(II) can be used to create conductive polymers and nanocomposites that are essential for electronic devices and for detecting trace levels of pollutants in environmental monitoring. nih.gov

While direct integration into complex miniaturized devices like Micro-Electro-Mechanical Systems (MEMS) and Nano-Electro-Mechanical Systems (NEMS) is an area of ongoing research, the foundational work on creating stable and conductive nanomaterials from potassium tetranitroplatinate(II) lays the groundwork for such advancements. The compatibility of these nanomaterials with microfabrication techniques will be a critical factor in their future application in these sophisticated devices.

Exploration of Sustainable Synthesis Routes and Green Chemistry Principles

In line with the growing emphasis on sustainable and environmentally friendly chemical processes, researchers are actively exploring green synthesis routes for platinum complexes and nanoparticles, with implications for the production of potassium tetranitroplatinate(II) and its derivatives.

Mechanochemistry , a solvent-free or low-solvent technique, is emerging as a promising green alternative to traditional solution-based synthesis. This method involves the use of mechanical force to induce chemical reactions and has been successfully applied to the synthesis of various platinum(IV) complexes. researchgate.net The reduction in solvent use, shorter reaction times, and often higher yields make mechanochemistry an attractive avenue for the sustainable synthesis of platinum nitro complexes. researchgate.net

Another significant area of green chemistry research is the use of biomass and plant extracts for the synthesis of platinum nanoparticles from platinum salts. nih.govencyclopedia.pubmdpi.comnih.govwisdomlib.orgnih.gov Various plant extracts containing phytochemicals like terpenoids, flavonoids, and polyphenols can act as both reducing and capping agents, facilitating the formation of stable platinum nanoparticles. nih.govencyclopedia.pub This biosynthetic approach avoids the use of toxic reducing agents and harsh reaction conditions typically associated with conventional chemical synthesis. While much of this research has focused on other platinum salts like hexachloroplatinic acid, the principles are readily applicable to potassium tetranitroplatinate(II). pvamu.edu The use of potassium-rich biomass ash as a green catalyst is also being explored, which could potentially be integrated with the synthesis or application of potassium-containing platinum complexes. mdpi.com

The following table outlines some green synthesis approaches relevant to platinum chemistry:

| Green Synthesis Approach | Key Principles | Potential Application to K2[Pt(NO2)4] |

| Mechanochemistry | Solvent-free or low-solvent synthesis using mechanical force. | A potential method for the direct synthesis of K2[Pt(NO2)4] or its derivatives with reduced environmental impact. researchgate.net |

| Biosynthesis using Plant Extracts | Use of natural reducing and capping agents from plants. | A green method for producing platinum nanoparticles from a K2[Pt(NO2)4] solution. nih.govencyclopedia.pubmdpi.comnih.govwisdomlib.orgnih.gov |

| Use of Potassium-Rich Biomass Ash | Utilization of waste biomass as a source of potassium or as a catalyst. | Potential for a circular economy approach where potassium from biomass is used in the synthesis of K2[Pt(NO2)4]. mdpi.com |

Development of Next-Generation Computational Tools for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the properties and reactivity of platinum complexes like potassium tetranitroplatinate(II). These computational methods provide insights at the atomic level that are often difficult to obtain through experimental techniques alone.

DFT studies can be employed to investigate the electronic structure of the tetranitroplatinate(II) anion, [Pt(NO₂)]²⁻. mdpi.comresearchgate.netresearchgate.netmdpi.com Such calculations can elucidate the nature of the platinum-ligand bonding, the distribution of electron density, and the energies of the molecular orbitals, all of which are crucial for understanding the complex's stability and reactivity. mdpi.comresearchgate.net

Furthermore, computational models can be used to simulate and interpret vibrational spectra (infrared and Raman) of the complex. mdpi.commdpi.com By calculating the vibrational frequencies and comparing them with experimental data, researchers can confirm the structure of the complex and gain a deeper understanding of its dynamic behavior.

Looking ahead, predictive chemistry will play a vital role in the rational design of new catalysts and materials derived from potassium tetranitroplatinate(II). Computational modeling can be used to:

Predict the most stable structures of bimetallic nanoparticles formed from potassium tetranitroplatinate(II) and other PGM precursors. nih.gov

Simulate ligand exchange reactions to understand the mechanisms of catalyst formation.

Screen potential new ligands and catalyst compositions to identify candidates with enhanced activity and selectivity before they are synthesized in the lab.

The synergy between computational predictions and experimental validation will accelerate the discovery and development of next-generation materials based on potassium tetranitroplatinate(II).

常见问题

Q. What are the standard methods for synthesizing potassium tetranitroplatinate(II), and how can its purity be validated?

Potassium tetranitroplatinate(II) (K₂Pt(NO₂)₄) is typically synthesized by reacting potassium nitrite with platinum precursors under controlled conditions. Key steps include pH adjustment to stabilize the nitrito ligands and avoiding decomposition. Purity validation involves:

- Elemental analysis : Confirming stoichiometry via inductively coupled plasma mass spectrometry (ICP-MS) for Pt and K content .

- Spectroscopy : FT-IR to verify nitrito (NO₂⁻) ligand coordination modes (e.g., distinguishing nitro vs. nitrito bonding) .

- X-ray crystallography : Resolving crystal structure to confirm ligand geometry and absence of byproducts .

Q. What safety protocols are critical when handling potassium tetranitroplatinate(II) in the lab?

While direct safety data for K₂Pt(NO₂)₄ is limited, analogous platinum compounds (e.g., K₂PtCl₄) require:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of particulates, as platinum complexes can be toxic .

- Waste disposal : Segregate platinum-containing waste for specialized metal recovery processes .

Q. How is potassium tetranitroplatinate(II) characterized structurally, and what are its key crystallographic parameters?

Structural characterization relies on:

- Single-crystal X-ray diffraction (SCXRD) : Determines bond lengths (e.g., Pt–N = ~1.95–2.05 Å) and coordination geometry (square planar for Pt²⁺) .

- Thermogravimetric analysis (TGA) : Identifies hydration states (e.g., dihydrate vs. anhydrous forms) .

- Powder XRD : Confirms phase purity and crystallinity .

Advanced Research Questions

Q. How does potassium tetranitroplatinate(II) facilitate heavy-atom derivatization in X-ray crystallography?

K₂Pt(NO₂)₄ is used to introduce platinum atoms into protein or virus crystals for phasing via anomalous dispersion. Key steps:

- Crystal soaking : Incubate crystals in K₂Pt(NO₂)₄ solutions (1–5 mM) to allow Pt²⁺ binding at surface residues (e.g., histidine or cysteine) .

- Data collection : Use synchrotron radiation to exploit Pt’s strong anomalous signal (e.g., at λ = 1.07 Å for Pt L-III edge) .

- Contingencies : Optimize soaking duration to avoid crystal cracking, as Pt binding can distort lattice integrity .

Q. What experimental strategies resolve contradictions in ligand substitution kinetics between platinum nitrito and nitro complexes?

Discrepancies arise due to nitro (NO₂⁻) vs. nitrito (ONO⁻) isomerization. Methods to address this include:

- Kinetic studies : Use stopped-flow spectroscopy to monitor ligand exchange rates under varying pH and temperature .

- Computational modeling : DFT calculations to compare activation energies for isomerization pathways .

- Isotopic labeling : ¹⁵N NMR to track nitrogen coordination shifts during substitution .

Q. How does the electronic structure of potassium tetranitroplatinate(II) influence its reactivity in catalytic applications?

The nitrito ligands act as π-donors, stabilizing Pt²⁺ in low-spin configurations. Reactivity insights:

- Redox behavior : Cyclic voltammetry reveals Pt²⁺/Pt⁴⁺ redox couples, relevant for electron-transfer catalysis .

- Ligand lability : Nitrito ligands exhibit moderate lability, enabling substitution reactions (e.g., with halides or amines) without full complex degradation .

- Comparative studies : Contrast with K₂PtCl₄ to assess how ligand electronegativity affects catalytic activity (e.g., in hydrogenation or oxidation) .

Methodological Best Practices

Q. What controls are essential when using potassium tetranitroplatinate(II) in protein crystallography to avoid artifacts?

- Negative controls : Soak crystals in Pt-free buffer to rule out radiation damage or solvent effects .

- Multi-wavelength anomalous dispersion (MAD) : Collect data at multiple wavelengths to distinguish Pt signals from background noise .

- Resolution limits : Ensure data collection extends beyond 3.5 Å to resolve Pt positions accurately .

Q. How can researchers optimize synthetic yields of potassium tetranitroplatinate(II) while minimizing byproducts?

- Precursor selection : Use K₂PtCl₄ as a starting material to avoid competing chloride/nitrite ligand exchange .

- Temperature control : Maintain reactions below 60°C to prevent nitrito → nitro isomerization .

- Stoichiometric precision : Excess KNO₂ (≥4 equivalents) ensures complete ligand substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。